6-Phenyl-thionicotinamide
Description
6-Phenyl-thionicotinamide is a thiourea derivative synthesized through the reaction of acyl isothiocyanate with fluorinated aromatic amines in tetrahydrofuran (THF) under mild conditions (room temperature, 4 hours) . This compound belongs to a broader class of thiourea analogs (compounds 6a–p in the referenced study), which are characterized by substitutions on the aromatic amine moiety.
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
6-phenylpyridine-3-carbothioamide |
InChI |
InChI=1S/C12H10N2S/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI Key |
SRSKLDPPATUKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares 6-Phenyl-thionicotinamide with its structural analogs from the 6a–p series, focusing on synthesis, substituent effects, and inferred properties.
Hypothesized Property Differences
While the provided evidence lacks explicit biological or physicochemical data, the following trends can be inferred:
Electron-Withdrawing Substituents: Fluorinated analogs (e.g., with -CF₃ groups) may exhibit enhanced metabolic stability compared to non-fluorinated derivatives due to reduced susceptibility to oxidative degradation.
Solubility : Polar groups (e.g., -OH, -NH₂) might improve aqueous solubility, whereas hydrophobic substituents (e.g., phenyl, -CF₃) could enhance membrane permeability.
Table 2: Hypothetical Comparison of Substituent Effects
| Compound | Substituent Type | Predicted Solubility | Likely Bioactivity Target |
|---|---|---|---|
| This compound | Phenyl (hydrophobic) | Low | Enzymes with hydrophobic pockets |
| Fluorinated Analog (e.g., 6c) | -CF₃ (electron-withdrawing) | Moderate | Oxidatively stable targets |
| Polar Analog (e.g., 6e) | -NH₂ (polar) | High | Soluble enzymes or receptors |
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